molecular formula C25H31N3O4S B11352685 1-[(3-methylbenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11352685
M. Wt: 469.6 g/mol
InChI Key: QYHCEJXMDDTROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the methanesulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the piperidine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H31N3O4S/c1-19-7-6-8-20(17-19)18-33(31,32)28-15-11-21(12-16-28)24(29)26-23-10-3-2-9-22(23)25(30)27-13-4-5-14-27/h2-3,6-10,17,21H,4-5,11-16,18H2,1H3,(H,26,29)

InChI Key

QYHCEJXMDDTROB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.